5'-Bromo-2,3'-bipyridine

概要

説明

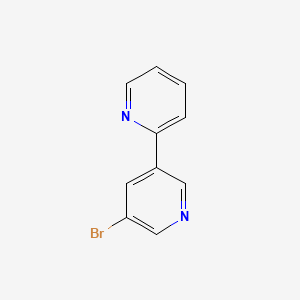

5’-Bromo-2,3’-bipyridine is a bipyridine derivative, which consists of two pyridine rings connected by a single bond, with a bromine atom attached to the 5’ position of one of the pyridine rings. Bipyridine derivatives are widely used in various fields due to their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and medicinal chemistry .

作用機序

Target of Action

5’-Bromo-2,3’-bipyridine is a type of bipyridine derivative. Bipyridine and its derivatives are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The primary targets of 5’-Bromo-2,3’-bipyridine are likely to be similar, serving as a precursor for more complex compounds.

Mode of Action

The mode of action of 5’-Bromo-2,3’-bipyridine involves its interaction with its targets through metal-catalyzed coupling reactions . This compound can be efficiently used to prepare more complex ligands . The 5,5’-disubstituted-2,2’-bipyridine motif, which includes 5’-Bromo-2,3’-bipyridine, has excellent coordination properties .

Biochemical Pathways

It’s known that bipyridine compounds strongly coordinate with metal centers . This property can affect various biochemical pathways, especially those involving metal ions.

Result of Action

The molecular and cellular effects of 5’-Bromo-2,3’-bipyridine’s action would depend on the specific targets and pathways it affects. Given its role as a precursor for more complex compounds, the effects could be diverse and context-dependent .

Action Environment

The action, efficacy, and stability of 5’-Bromo-2,3’-bipyridine can be influenced by various environmental factors. For instance, the synthesis of this compound involves reactions under specific conditions . .

準備方法

The synthesis of 5’-Bromo-2,3’-bipyridine typically involves metal-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst . Another method is the Stille coupling reaction, which uses an organotin compound as the coupling partner . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

化学反応の分析

5’-Bromo-2,3’-bipyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts, boronic acids, organotin compounds, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Coordination Chemistry

5'-Bromo-2,3'-bipyridine is extensively used as a ligand in coordination chemistry. Its ability to form stable chelate complexes with transition metals enhances catalytic activity in various reactions. Notably:

- Catalytic Reactions: The compound has been shown to improve catalytic efficiency in C-C bond formation reactions and other organic transformations when coordinated with metals like palladium .

- Material Science: It serves as a building block for creating advanced materials due to its coordination properties and stability in various environments.

Biological Applications

Research indicates that derivatives of bipyridines, including this compound, exhibit biological activity:

- Pharmaceutical Development: The compound has potential applications in drug development, particularly in synthesizing biologically active molecules . For instance, bipyridine derivatives are known to play roles in cardiovascular drugs like milrinone.

Case Studies

Case Study 1: Catalytic Activity Enhancement

A study demonstrated that complexes formed with this compound and palladium catalysts exhibited enhanced turnover numbers up to 850,000 in Suzuki coupling reactions. This highlights the compound's effectiveness as a ligand for improving reaction efficiencies in organic synthesis .

Case Study 2: Coordination Complexes

Research has shown that the coordination properties of this compound allow it to stabilize various metal centers. For example, complexes formed with cobalt and nickel have been utilized in electrocatalytic applications for energy conversion processes .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Acts as a ligand for metal complexes | Enhances catalytic activity in organic reactions |

| Material Science | Used as a building block for advanced materials | Contributes to the development of new functional materials |

| Pharmaceutical Development | Potential use in synthesizing biologically active compounds | Relevant in drug discovery processes |

類似化合物との比較

5’-Bromo-2,3’-bipyridine can be compared with other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 5,5’-dibromo-2,2’-bipyridine . While all these compounds share the bipyridine core structure, their reactivity and applications can vary significantly due to differences in substitution patterns. For example, 2,2’-bipyridine is a well-known ligand in coordination chemistry, while 5,5’-dibromo-2,2’-bipyridine is used for the synthesis of more complex ligands through stepwise functionalization .

生物活性

5'-Bromo-2,3'-bipyridine is a halogenated bipyridine derivative with significant potential in various biological applications. Its unique structure, characterized by a bromine atom at the 5' position of the bipyridine framework, enhances its reactivity and coordination properties with metal ions, making it valuable in medicinal chemistry and catalysis.

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 235.08 g/mol

- Structure : Consists of two pyridine rings connected by a carbon-carbon bond, with a bromine substituent at the 5' position.

Synthesis Methods

Various methods have been developed for synthesizing this compound, often involving bromination of bipyridine derivatives. A common approach includes:

- Starting Material : 2,2'-bipyridine dihydrobromide.

- Bromination : Conducted under controlled conditions to achieve high yields.

- Catalysts : Often involves palladium complexes to facilitate reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Studies have shown that compounds containing this bipyridine derivative can inhibit tumor growth in various cancer cell lines. For instance, Li et al. (2013) reported that Ru(II) complexes derived from this compound demonstrated enhanced cytotoxicity against cancer cells compared to non-brominated analogs.

- Catalytic Activity : The compound serves as an effective ligand in metal-catalyzed reactions such as Suzuki-Miyaura coupling and olefin metathesis. Wang et al. (2010) noted that palladium catalysts supported by this compound exhibited high activity and functional group tolerance.

Case Studies

- Cytotoxicity Assessment :

-

Metal Coordination Studies :

- Objective : Investigate the coordination properties of this compound with transition metals.

- Findings : The compound effectively forms stable chelate complexes with metals such as palladium and ruthenium, enhancing catalytic efficiency in organic transformations.

Comparative Analysis

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,2'-Bipyridine | Bipyridine | Lacks halogen substitution; used extensively as a ligand. |

| 5-Bromo-2,2'-bipyridine | Disubstituted bipyridine | Contains two bromine atoms; enhances coordination properties. |

| 4-Bromo-2,3'-bipyridine | Isomeric bipyridine | Different substitution pattern; affects reactivity and binding properties. |

| 6-Bromo-2,3'-bipyridine | Isomeric bipyridine | Another positional isomer with distinct chemical behavior. |

特性

IUPAC Name |

3-bromo-5-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOZNFNWADATLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627942 | |

| Record name | 5'-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35989-02-7 | |

| Record name | 5'-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。